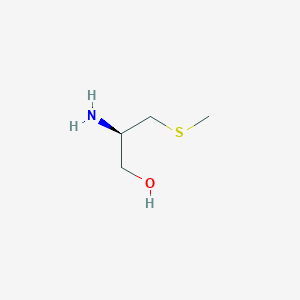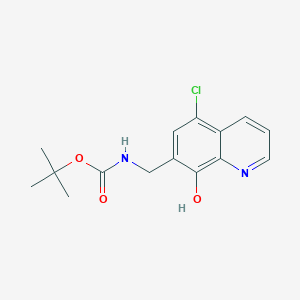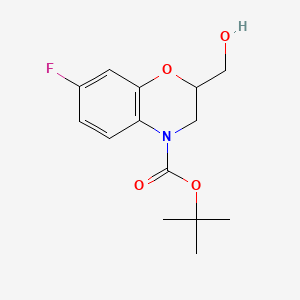
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate is a fluorinated organic compound with a unique cyclobutane ring structure. The presence of fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as tetrafluoromethane under controlled conditions.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction using formaldehyde or similar reagents.
Esterification: The final step involves esterification to form the carboxylate ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biological studies.
Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate involves interactions with molecular targets through its functional groups. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxymethyl and carboxylate groups facilitate binding to specific enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl2,2,3,3-tetrafluorocyclobutane-1-carboxylate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclopentane-1-carboxylate: Contains a cyclopentane ring instead of cyclobutane, affecting its chemical properties.
Uniqueness
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate is unique due to its combination of fluorine atoms, hydroxymethyl group, and cyclobutane ring. This combination imparts distinct chemical properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C7H8F4O3 |
|---|---|
Peso molecular |
216.13 g/mol |
Nombre IUPAC |
methyl 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H8F4O3/c1-14-4(13)5(3-12)2-6(8,9)7(5,10)11/h12H,2-3H2,1H3 |
Clave InChI |
HSQAIGJWLNDZBV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC(C1(F)F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)




![2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate](/img/structure/B13555402.png)


![(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoicacid](/img/structure/B13555411.png)
![(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B13555412.png)
